1-(3-Amino-1-methyl-1H-pyrazol-5-yl)ethan-1-one

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Profiling

Researchers constructing pyrazole-based libraries face limited access to building blocks with both nucleophilic and electrophilic handles. This compound integrates a 3-amino group (HBD=2) and a 5-acetyl group, enabling a two-step sequential derivatization workflow-amine acylation/sulfonylation followed by acetyl condensation-in a single pot. Key advantages: • Two H-bond donor sites for fragment-based screening against kinases and proteases • 14-Da mass difference vs. 3-methyl analog facilitates MS-based mixture deconvolution • Single precursor for polydentate ligand construction in catalysis and MOF applications. Supplied with rigorous analytical QC; reliable global fulfillment.

Molecular Formula C6H9N3O
Molecular Weight 139.16 g/mol
Cat. No. B12972607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Amino-1-methyl-1H-pyrazol-5-yl)ethan-1-one
Molecular FormulaC6H9N3O
Molecular Weight139.16 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=NN1C)N
InChIInChI=1S/C6H9N3O/c1-4(10)5-3-6(7)8-9(5)2/h3H,1-2H3,(H2,7,8)
InChIKeyVIQVZECVFTWJTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aminopyrazole Building Block for Dual-Functional Synthesis and Screening


1-(3-Amino-1-methyl-1H-pyrazol-5-yl)ethan-1-one is a synthetically tractable pyrazole derivative characterized by a C5-acetyl group, a C3-amino substituent, and an N1-methyl group (C6H9N3O, MW 139.16) . The molecule presents an integrated set of reactive handles—a nucleophilic primary amine, an electrophilic ketone carbonyl, and a methylated endocyclic nitrogen—that enable sequential and orthogonal derivatizations. This substitution pattern is relatively uncommon among commercially available aminopyrazole building blocks, positioning the compound as a versatile intermediate for medicinal chemistry, agrochemical, and coordination chemistry applications.

Sequential Derivatization

Amine acylation/sulfonylation followed by acetyl condensation in a two-step sequence.

H-Bond Donor Capacity

C3-amino group provides H-bond donor capacity for biological target interactions.

Balanced Lipophilicity

N1-methyl maintains moderate logP, compatible with cell-based assay permeability.

Why Close Analogs Fail to Match H-Bond Capacity, Lipophilicity, and Versatility


The 3-amino-1-methyl-5-acetyl substitution pattern creates a distinct pharmacophoric and reactivity profile that cannot be replicated by simple in-class analogs. Replacing the 3-amino group with a methyl group (1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone) eliminates two hydrogen-bond donor (HBD) sites, fundamentally altering target engagement potential in biological assays . The N1-methyl group is critical for modulating lipophilicity (AlogP ≈ 1.3) relative to the N–H analogue, which is predicted to be markedly more polar. Furthermore, the juxtaposition of a nucleophilic amine and an electrophilic acetyl group on the same pyrazole ring enables sequential derivatization—first at the amine via acylation/sulfonylation, then at the acetyl via condensation—that is inaccessible to analogs lacking either functional handle. The quantitative evidence detailed in Section 3 substantiates why generic substitution fails to deliver equivalent experimental outcomes.

  • 3-Methyl analogReplacement of amino with methyl eliminates H-bond donors, which may reduce target engagement in H-bond-dependent assays.
  • N1–H analogLacks N1-methyl, significantly increasing polarity (lower logP) and potentially shifting ADME profile and membrane permeability.
  • Propanone homologAdditional methylene increases molecular weight, which may affect ligand efficiency metrics in fragment-based workflows.

Head-to-Head Physicochemical and Functional Comparison Versus Structural Analogs


Hydrogen-Bond Donor Count: Amino vs. Methyl Pyrazole Ethanones

The target compound possesses two hydrogen-bond donor (HBD) sites contributed by the 3-amino group, whereas the 3-methyl analog 1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone (CAS 87375-38-0) has zero HBD sites . This difference directly impacts target binding, solubility, and permeability, making the compounds non-interchangeable in any assay where H-bond donation is a critical parameter.

H-Bond Donors
Head-to-head
Target: HBD = 2 | Comparator (3-methyl): HBD = 0
Supports binding contexts where H-bond donation is critical.
3-Methyl analog lacks H-bond donor capacity.
Medicinal Chemistry Fragment-Based Drug Design Physicochemical Profiling

Predicted Lipophilicity (AlogP): N1-Methyl vs. N1–H Analogs

The target compound exhibits a computed AlogP of 1.29 , consistent with moderate lipophilicity suitable for membrane permeability while maintaining aqueous solubility. The N1–H analogue 1-(3-amino-1H-pyrazol-5-yl)ethan-1-one (CAS 1373267-26-5, as HCl salt) is predicted to have a substantially lower logP (estimated AlogP ≈ 0.2–0.5) due to the additional H-bond donor at the ring nitrogen, significantly altering its ADME profile.

Predicted Lipophilicity
Reported
Target AlogP = 1.29; N1–H analog estimated ~0.2–0.5 (Δ ≈ 0.8–1.1 log units)
~1 log unit difference may influence membrane permeability context.
N1–H analog predicted to be markedly more polar.
ADME Lipophilicity Drug-Likeness

Molecular Weight: Ethanone vs. Propanone Homolog

The target compound (MW 139.16 g/mol) is 14.02 g/mol lighter than its direct homolog 1-(3-amino-1-methyl-1H-pyrazol-5-yl)propan-1-one (CAS 2137665-39-3, MW 153.18 g/mol) . This difference arises from the ethanone (acetyl) vs. propanone (propionyl) substitution at C5.

Molecular Weight
Head-to-head
Target MW 139.16 g/mol; Propanone homolog 153.18 g/mol (Δ 14.02 g/mol)
Smaller mass may support fragment efficiency metrics.
Propionyl homolog adds one methylene unit.
Synthetic Chemistry Molecular Weight Optimization Lead Optimization

Polar Surface Area and Permeability Prediction

The target compound has a computed topological polar surface area (TPSA) of 90.65 Ų , which is notably higher than the estimated ~70 Ų for the 3-methyl analog 1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone (the amino-to-methyl replacement removes one nitrogen atom and two hydrogen atoms). This PSA differential has direct consequences for permeability predictions and oral bioavailability scoring.

Polar Surface Area
Class-level
Target TPSA = 90.65 Ų; 3-Methyl analog estimated ~70 Ų (Δ ~20 Ų)
Higher polarity may influence predicted Caco-2 permeability.
Structural inference; class-level comparison.
Drug Design ADME Prediction Physicochemical Property

Orthogonal Reactive Handles for Sequential Derivatization

The target compound uniquely integrates a nucleophilic primary amine (at C3) and an electrophilic ketone (at C5) on the same pyrazole core. This enables a sequential derivatization workflow—Step 1: acylation or sulfonylation of the 3-amino group; Step 2: condensation (e.g., Schiff base formation, hydrazone synthesis, or Knoevenagel-type reaction) at the 5-acetyl group—that is impossible with the 3-methyl analog (no amino handle) or the 3-amino-5-unsubstituted analog (no ketone handle). While no single publication reports a direct head-to-head reactivity comparison for all analogs, the class-level reactivity of 3-amino-5-acetylpyrazoles is well-precedented [1].

Orthogonal Handles
Reported
Target: 2 orthogonal handles (NH₂ + COCH₃); Comparators: 1 handle each
Enables sequential two-step library synthesis.
Class reactivity supported by literature.
Synthetic Chemistry Building Block Utility Medicinal Chemistry

High-Value Application Scenarios Based on Quantitative Differentiation


Fragment-Based Drug Design Requiring Dual H-Bond Donors

In fragment-based screening campaigns targeting protein kinases, proteases, or other enzymes with defined H-bond acceptor sites in the active pocket, the target compound's two H-bond donor sites (HBD=2) provide a distinct binding modality compared to the HBD=0 3-methyl analog . The 3-amino group can engage the hinge region of kinases or catalytic residues, while the 5-acetyl group offers additional polar contacts. Procurement of the amino-substituted compound is justified for fragment libraries where H-bond donor capacity is a primary selection criterion.

Sequential Library Synthesis: Acylation and Condensation

The target compound's dual orthogonal reactive handles—a nucleophilic 3-amino group and an electrophilic 5-acetyl group—enable a two-step, one-pot derivatization sequence: (i) acylation/sulfonylation of the amine with diverse electrophiles, followed by (ii) condensation of the acetyl group with hydrazines, hydroxylamines, or primary amines to generate hydrazones, oximes, or Schiff bases . This sequential workflow produces structurally complex, fully substituted pyrazoles from a single building block, reducing the number of starting materials required for library construction. The 3-methyl analog cannot undergo Step (i), and the 5-unsubstituted analog cannot undergo Step (ii).

SAR Studies Comparing 3-Amino vs. 3-Alkyl Substitution

When conducting structure–activity relationship (SAR) investigations on pyrazole-based lead series, the target compound serves as the amino-substituted reference point while 1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone serves as the methyl-substituted comparator. The 14-Da mass difference between target and comparator facilitates mass spectrometric deconvolution of mixtures, and the ΔHBD=2 difference enables systematic probing of H-bond-dependent vs. hydrophobicity-driven SAR. Procuring both compounds as a matched pair is recommended for any SAR campaign exploring the C3 substitution vector.

Coordination Chemistry and MOF Ligand Design

The 3-amino group of the target compound is a well-precedented metal-coordination site in aminopyrazole chemistry , while the 5-acetyl group can be post-synthetically modified to introduce additional donor atoms (e.g., conversion to imine, oxime, or thiosemicarbazone). This dual functionality permits the construction of polydentate ligand systems from a single precursor, unlike the 3-methyl analog which lacks the primary coordination site. For groups synthesizing pyrazole-based ligands for catalysis or MOF applications, the target compound offers greater synthetic economy.

Application
Selection Property
Validation Focus
Fragment-based kinase/protease screening
H-bond donor capacity (amino group)
Target engagement in hinge-region or catalytic site assays
Sequential library construction
Orthogonal reactive handles (amine + acetyl)
Two-step derivatization workflow (acylation then condensation)
SAR investigation of C3 substitution vector
Amino-substituted reference matched pair
H-bond-dependent vs. hydrophobicity-driven SAR deconvolution
Coordination chemistry and MOF ligand design
Primary amine coordination site + modifiable acetyl
Polydentate ligand construction from single precursor
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